molecular formula C17H24F3N3O2 B3158566 4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline CAS No. 859027-30-8

4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline

Cat. No.: B3158566
CAS No.: 859027-30-8
M. Wt: 359.4 g/mol
InChI Key: JFTFRZVIGKMXCG-UHFFFAOYSA-N
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Description

4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to an aniline moiety

Scientific Research Applications

4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Preparation Methods

The synthesis of 4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline typically involves a multi-step process. One common method includes the Mannich reaction, where catechol reacts with formaldehyde and N-Boc-piperazine to yield the intermediate 3-((4-Boc-piperazin-1-yl)methyl)catechol . This intermediate can then undergo further reactions to introduce the trifluoromethyl group and complete the synthesis.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and cost-effective production.

Chemical Reactions Analysis

4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other substituents under acidic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with specific sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline can be compared with similar compounds such as:

    2-(4-Boc-piperazin-1-yl-methyl)aniline: This compound lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

    1-Boc-4-(4-methoxycarbonylphenyl)piperazine: This compound has a methoxycarbonyl group instead of a trifluoromethyl group, leading to variations in its chemical and physical properties.

Properties

IUPAC Name

tert-butyl 4-[[4-amino-3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)11-12-4-5-14(21)13(10-12)17(18,19)20/h4-5,10H,6-9,11,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTFRZVIGKMXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703882
Record name tert-Butyl 4-{[4-amino-3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859027-30-8
Record name tert-Butyl 4-{[4-amino-3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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